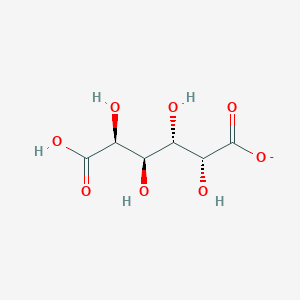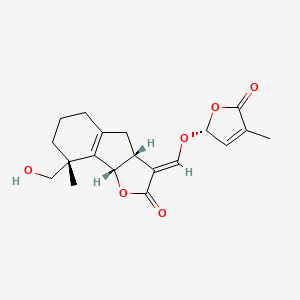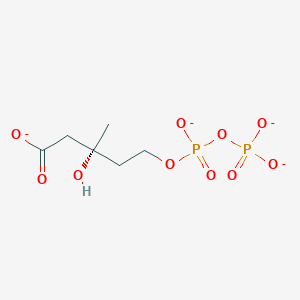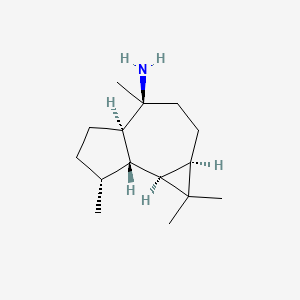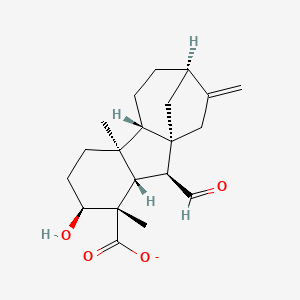
gibberellin A14-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A14 aldehyde(1-) is a carboxylic acid anion obtained by deprotonation of the carboxy group of gibberellin A14 aldehyde. It is a conjugate base of a gibberellin A14 aldehyde.
Applications De Recherche Scientifique
Biological Activities and Structural Requirements
Gibberellin A14-aldehyde, along with other gibberellins, has been studied for its biological activities in various plant bioassays. Modifications to the gibberellin molecule generally decrease its activity, except for derivatives of gibberellin A12 and A14. This suggests that these derivatives could convert to more active forms. The modification of the 3-OH configuration significantly impacts the activity of these gibberellins (Hoad, Pharis, Railton, & Durley, 2004).
Role in Gibberellin Biosynthesis
Gibberellin A14-aldehyde plays a crucial role in gibberellin biosynthesis in fungi. It is synthesized from gibberellin A12-aldehyde and is converted into various other gibberellins, including gibberellin A3, which is a significant bioactive gibberellin (Hedden, Macmillan, & Phinney, 1974). Additionally, gibberellin A13 and A14 7-aldehydes are identified as metabolites in the gibberellin biosynthesis process (Dockerill, Evans, & Hanson, 1977).
Metabolic Pathways in Plants
The metabolic pathways of gibberellins, including gibberellin A14-aldehyde, have been extensively studied in various plants. For instance, in the immature seeds of Phaseolus vulgaris, gibberellin A12-aldehyde is converted to gibberellin A4 and A1 via different intermediates (Takahashi, Kamiya, Takahashi, & Graebe, 1986). Similarly, in barley grains, gibberellin A12-aldehyde undergoes extensive metabolism to form other gibberellins (Gilmour, Gaskin, Sponsel, & Macmillan, 1984).
Endogenous Presence and Function in Seeds
Studies have shown the presence of gibberellin A14-aldehyde as an endogenous compound in developing seeds of various plants, such as Pisum sativum. These findings indicate its natural role in the growth and development processes of these plants (Zhu, Davies, & Halinska, 1988).
Conversion in Cell-Free Systems
Research into the conversion of gibberellin A14-aldehyde to other gibberellins in cell-free systems has provided insights into the biosynthetic pathways and regulatory mechanisms of gibberellin production in plants. This research is crucial for understanding plant growth and development at the molecular level (Kobayashi, Spray, Phinney, Gaskin, & Macmillan, 1996).
Propriétés
Nom du produit |
gibberellin A14-aldehyde |
|---|---|
Formule moléculaire |
C20H27O4- |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/p-1/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |
Clé InChI |
YMDYUWHAQBYOMU-HYAYUQHRSA-M |
SMILES isomérique |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-])O |
SMILES canonique |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




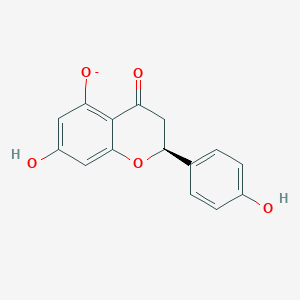
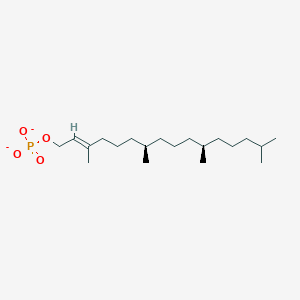

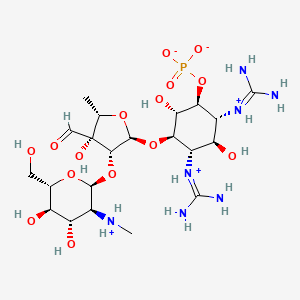

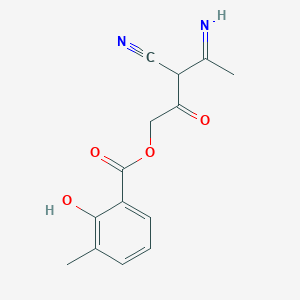
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
